molecular formula C10H10ClI B2811344 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene CAS No. 2260931-17-5

1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene

Cat. No.: B2811344
CAS No.: 2260931-17-5
M. Wt: 292.54
InChI Key: KBEHHUWUYYQVNP-UHFFFAOYSA-N
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Description

1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene is an organic compound with the molecular formula C10H10ClI It is a derivative of benzene, featuring chlorine, cyclopropyl, iodine, and methyl substituents on the aromatic ring

Scientific Research Applications

1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigation of its derivatives for therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

This compound may pose certain hazards. For instance, it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It’s also classified as hazardous to the aquatic environment . Proper safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-Chloro-5-cyclopropyl-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Coupling: Formation of biaryl compounds or other complex aromatic structures.

Mechanism of Action

The mechanism of action of 1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The molecular targets and pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-iodo-4-methylbenzene
  • 1-Chloro-5-cyclopropyl-2-iodobenzene
  • 1-Chloro-5-cyclopropyl-4-methylbenzene

Uniqueness

1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene is unique due to the presence of both cyclopropyl and iodine substituents, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential bioactive compounds.

Properties

IUPAC Name

1-chloro-5-cyclopropyl-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClI/c1-6-4-10(12)9(11)5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEHHUWUYYQVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CC2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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